2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a pyrimidine ring, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the phenyl group. The thiophene ring is then attached through a sulfanyl linkage, and finally, the acetamide group is introduced.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized by reacting a substituted aldehyde with ethyl acetoacetate and urea in ethanol, using concentrated hydrochloric acid as a catalyst.
Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using an appropriate phenyl halide and a Lewis acid catalyst such as aluminum chloride.
Thiophene Ring Attachment: The thiophene ring is attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with the pyrimidine intermediate.
Acetamide Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Biological Research: It is used in studies involving cell viability assays, molecular docking, and western blotting to understand its effects on cellular pathways.
Industrial Applications: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- **4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- Pyrazoline derivatives
Uniqueness
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide is unique due to its combination of a pyrimidine ring, a thiophene ring, and an acetamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H15N3O2S2 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H15N3O2S2/c21-15-9-14(12-5-2-1-3-6-12)19-17(20-15)24-11-16(22)18-10-13-7-4-8-23-13/h1-9H,10-11H2,(H,18,22)(H,19,20,21) |
InChI Key |
KKHGZNYMNOTWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
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